Gamma-CEHC is a major metabolite of gamma-tocopherol (gamma-T), a form of vitamin E found predominantly in plant seeds and prevalent in the North American diet. [ [] ] It is a water-soluble compound, unlike its parent compound gamma-tocopherol, which is lipid-soluble. [ [] ] This characteristic makes gamma-CEHC readily excretable in urine, making it a useful marker for studying gamma-tocopherol metabolism. [ [], [] ]
Gamma-CEHC is produced in the liver through a cytochrome P450-dependent pathway. [ [], [] ] It is then conjugated, primarily via sulfation or glucuronidation, before being excreted in urine. [ [], [] ] Research suggests that the production of gamma-CEHC may be a major route for eliminating gamma-tocopherol from the body. [ [] ]
Elucidating the Mechanism of Action: While the general mechanisms of action of gamma-CEHC as an antioxidant, natriuretic hormone, and anti-inflammatory agent have been identified, further research is needed to fully understand the specific molecular targets and signaling pathways involved. [ [], [], [] ] This knowledge will help in designing more targeted and effective therapeutic interventions.
Evaluating Therapeutic Potential: Given gamma-CEHC's promising activities, further research should focus on exploring its therapeutic potential in various diseases. [ [], [] ] Clinical trials are needed to evaluate its efficacy and safety in humans, particularly for conditions such as hypertension, cardiovascular disease, and inflammatory disorders. [ [], [], [] ]
Personalized Nutrition and Medicine: Research into individual variability in gamma-CEHC production and its impact on health outcomes could pave the way for personalized nutrition and medicine. [ [] ] Understanding how genetic factors and lifestyle choices influence gamma-tocopherol metabolism and gamma-CEHC production can enable tailored dietary and lifestyle recommendations for optimal health.
Gamma-CEHC is classified under the category of metabolites and specifically as a derivative of vitamin E. It is produced through the metabolic breakdown of gamma-tocopherol in the body, where it plays a role in various physiological processes. Research indicates that smokers exhibit significantly higher urinary excretion levels of gamma-CEHC, suggesting an increased requirement for vitamin E due to heightened oxidative stress associated with smoking .
The synthesis of gamma-CEHC has been explored through various methods. One notable approach involves an asymmetric synthesis starting from 2,3-dimethylhydroquinone. This method is characterized by a stereoselective titanium tetrachloride-mediated homochiral sulfoxide-directed allylation, which is crucial for establishing the correct stereogenic centers in the chroman structure.
The molecular structure of gamma-CEHC can be described by its chemical formula, C15H20O4, and its IUPAC name, 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydro-1-benzopyran-2-yl)propanoic acid. The compound features a chroman ring system with a carboxyethyl side chain.
Gamma-CEHC participates in various chemical reactions that are significant for its biological activity. It has been shown to inhibit the synthesis of prostaglandin E2 when exposed to cyclooxygenase-2 pre-induced cells, indicating its potential anti-inflammatory properties.
The mechanism of action of gamma-CEHC primarily revolves around its antioxidant properties and its role as a modulator of inflammatory pathways. It acts by scavenging free radicals and inhibiting lipid peroxidation, thereby mitigating oxidative stress.
Research indicates that gamma-CEHC may influence the activity of nuclear receptors such as the pregnane X receptor (PXR), which regulates metabolic enzymes involved in detoxification processes. Activation of PXR has been linked to altered levels of vitamin E metabolites in urine, highlighting the compound's role in metabolic regulation .
Gamma-CEHC exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H20O4 |
Molecular Weight | 252.32 g/mol |
Solubility | 0.184 g/L |
Melting Point | Not well-documented |
Log P (Octanol-water partition coefficient) | Not specified but indicates moderate lipophilicity |
These properties suggest that gamma-CEHC can interact with biological membranes and may have implications for its absorption and distribution in biological systems .
Gamma-CEHC has several scientific applications due to its biological activities:
Gamma-carboxyethyl hydroxychroman (gamma-CEHC) is a terminal water-soluble metabolite of gamma-tocopherol, with the systematic chemical name 3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid. Its molecular formula is C₁₅H₂₀O₄, corresponding to a monoisotopic molecular weight of 264.136159124 Da [2]. The structure features a chromanol ring system methylated at positions 2, 7, and 8, with a 3-carbon propanoic acid side chain at the C2 position. This carboxylic acid moiety significantly enhances the compound's water solubility compared to its lipid-soluble precursor, gamma-tocopherol [2] [3].
Chromatographic and mass spectrometric analyses have revealed that gamma-CEHC exists in both free and conjugated forms in biological systems. The conjugated forms include gamma-CEHC glucuronide and, notably, a novel gamma-CEHC beta-D-glucoside identified through metabolomic profiling [5]. Differentiation between these isomeric conjugates requires advanced analytical techniques due to their identical molecular weights. Reversed-phase liquid chromatography coupled with electronic excitation dissociation tandem mass spectrometry (RPLC-EED-MS/MS) has proven particularly effective in characterizing these isomeric glycans by providing detailed fragmentation patterns that distinguish glucuronide from glucoside linkages [5] [9]. The structural specificity is biologically relevant as conjugation dramatically alters the metabolite's excretion kinetics and potential biological activities.
Table 1: Molecular Characteristics of Gamma-CEHC and Derivatives [2] [5]
Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Conjugation Type |
---|---|---|---|---|
Gamma-CEHC | C₁₅H₂₀O₄ | 264.136 | Free carboxylic acid, chromanol ring | None |
Gamma-CEHC glucuronide | C₂₁H₂₈O₁₀ | 440.168 | Glucuronic acid attached to chromanol hydroxyl | Ether glucuronide |
Gamma-CEHC beta-D-glucoside | C₂₁H₃₀O₉ | 426.189 | Glucose attached to chromanol hydroxyl | O-glucoside |
The biotransformation of gamma-tocopherol to gamma-CEHC occurs via a sequential oxidative pathway initiated in the hepatic endoplasmic reticulum. This metabolic cascade begins with cytochrome P450-mediated ω-hydroxylation at the terminal carbon (C13') of gamma-tocopherol's hydrophobic phytyl side chain. The resulting 13'-hydroxy intermediate undergoes further oxidation to form 13'-carboxy-gamma-tocopherol (13'-COOH), which subsequently undergoes multiple cycles of β-oxidation primarily in peroxisomes [3] [5] [10]. Each β-oxidation cycle shortens the side chain by two carbon units, ultimately yielding the 3-carbon propanoic acid derivative identified as gamma-CEHC [7] [10].
Quantitative studies in humans and animal models demonstrate that gamma-tocopherol undergoes significantly more extensive metabolism compared to alpha-tocopherol. In human subjects, approximately 7.5% of orally administered deuterated gamma-tocopherol appeared as urinary gamma-CEHC metabolites, whereas less than 1% of deuterated alpha-tocopherol was recovered as alpha-CEHC [3]. This differential metabolism explains the lower tissue retention of gamma-tocopherol despite its higher dietary intake in typical American diets. The metabolites follow distinct excretion pathways: long-chain carboxychromanols (13'-COOH) are primarily eliminated in feces, while the terminal metabolite gamma-CEHC and its conjugates undergo renal excretion in urine [3] [7] [10].
Table 2: Metabolic Fate of Gamma-Tocopherol Metabolites in Biological Systems [3] [7] [10]
Metabolite | Tissue/Compartment | Concentration Range | Primary Excretion Route | Quantitative Significance |
---|---|---|---|---|
13'-COOH | Liver, Feces | Micromolar range | Fecal | Major long-chain metabolite |
Gamma-CEHC conjugates | Plasma, Urine | 0.2-14.8 μM | Renal | >88% of total gamma-CEHC in plasma |
Sulfated long-chain carboxychromanols | Plasma | Variable | Renal | Novel pathway identified |
Free gamma-CEHC | Urine | Trace amounts | Renal | Minor excretory form |
The cytochrome P450 (CYP) system, particularly the CYP4F isoform family, serves as the enzymatic gateway for gamma-CEHC biosynthesis. CYP4F2, a human liver microsomal enzyme, has been definitively identified as the primary tocopherol-ω-hydroxylase responsible for the initial oxidation of both tocopherols and tocotrienols [4] [8]. Functional analyses demonstrate that CYP4F2 exhibits markedly higher catalytic activity and binding affinity for gamma-tocopherol compared to alpha-tocopherol, explaining the preferential metabolism of the gamma isoform [4]. This enzymatic specificity is quantified by a significantly lower Km value for gamma-tocopherol (approximately 50% lower than for alpha-tocopherol), indicating higher binding affinity, and a greater Vmax, reflecting faster catalytic conversion [4] [8].
Pharmacological inhibition studies provide compelling evidence for CYP4F2's central role. Ketoconazole, a potent CYP inhibitor, substantially reduces urinary excretion of gamma-CEHC metabolites in rats and decreases gamma-tocopherol metabolism in intestinal cells during absorption [8]. When administered with gamma-tocopherol, ketoconazole increased serum and tissue concentrations of gamma-tocopherol by 2-3 fold while simultaneously decreasing gamma-CEHC formation [8]. This inhibition occurs specifically at the initial ω-hydroxylation step, as evidenced by reduced accumulation of all downstream metabolites, including gamma-CEHC.
Enzymatic regulation extends beyond CYP4F2 to include nuclear receptor pathways. The pregnane X receptor (PXR) activation downregulates enzymes involved in peroxisomal β-oxidation of branched-chain fatty acids, thereby attenuating gamma-CEHC formation [5] [6]. This was demonstrated in wild-type mice treated with the PXR activator pregnenolone 16alpha-carbonitrile, which showed significantly decreased urinary gamma-CEHC glucuronide compared to untreated controls [5]. Conversely, genetic deletion of PXR in mouse models resulted in elevated baseline gamma-CEHC excretion, confirming PXR's regulatory role in vitamin E metabolism [6].
Table 3: Enzymatic Regulation of Gamma-CEHC Biosynthesis [4] [5] [6]
Enzyme/Regulator | Biological Function | Effect on Gamma-CEHC Formation | Experimental Evidence |
---|---|---|---|
CYP4F2 | Omega-hydroxylation of gamma-tocopherol | Essential for pathway initiation | Recombinant enzyme assays; species-specific inhibition |
Sulfotransferases | Conjugation of long-chain carboxychromanols | Generates sulfated intermediates | Identification of sulfated 9'-,11'-,13'-carboxychromanols |
Pregnane X Receptor | Transcriptional regulator of metabolic enzymes | Attenuates beta-oxidation | Reduced gamma-CEHC in PCN-treated mice |
Peroxisomal beta-oxidation enzymes | Side-chain shortening | Required for CEHC formation | Accumulation of 13'-COOH upon inhibition |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3